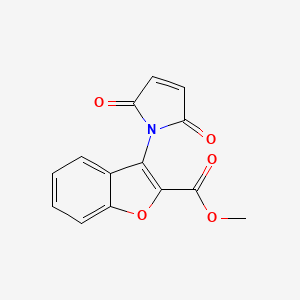

methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Description

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a methyl ester group at position 2 and a 2,5-dioxopyrrole moiety at position 3. The benzofuran scaffold contributes aromatic stability, while the electron-withdrawing dioxopyrrole group enhances reactivity, particularly in electrophilic substitution or cycloaddition reactions. The methyl ester improves solubility in organic solvents, making the compound suitable for synthetic modifications.

Key Properties (Theoretical Calculation):

- Molecular Formula: C₁₄H₉NO₅

- Molecular Weight: 271.23 g/mol

- Functional Groups: Benzofuran, methyl ester, 2,5-dioxopyrrole.

Properties

IUPAC Name |

methyl 3-(2,5-dioxopyrrol-1-yl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c1-19-14(18)13-12(15-10(16)6-7-11(15)17)8-4-2-3-5-9(8)20-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRIAFGESQBKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2O1)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula : C14H9NO5

Molecular Weight : 271.22 g/mol

CAS Number : [not specified in the sources]

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress and related damage. This property is crucial for neuroprotection and reducing inflammation in various pathological conditions .

- Antimicrobial Properties : Studies suggest that this compound possesses significant antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The IC50 values observed in various assays highlight its potency compared to standard chemotherapeutic agents .

Antioxidant Activity

A study conducted by Umesha et al. demonstrated that derivatives of benzofuran compounds could inhibit lipid peroxidation significantly. This compound was identified as one of the most effective compounds in protecting neuronal cells from oxidative damage .

Antimicrobial Activity

In a screening for antimicrobial properties, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent .

Cytotoxicity Studies

Cytotoxic assays have shown that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it demonstrated an IC50 value significantly lower than doxorubicin in A431 and Jurkat cell lines, suggesting a promising avenue for further development in oncological applications .

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Effective scavenging of free radicals | |

| Antimicrobial | Significant activity against multiple strains | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study 1: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, administration of this compound resulted in reduced neuronal death and improved functional outcomes compared to control groups. This suggests its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it outperformed several conventional treatments against resistant bacterial strains, highlighting its potential role in addressing antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A: Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-carboxylate (7c)

- Molecular Formula : C₂₁H₂₂N₄O₂

- Molecular Weight : 362.43 g/mol

- Functional Groups: Pyrrole, cyano, phenyl, ethyl ester, aminophenyl.

Comparison :

Key Differences :

- The benzofuran core in the target compound imparts greater aromatic stability compared to the pyrrole core in 7c.

- Compound 7c contains a cyano group and aminophenyl substituent, which introduce strong electron-withdrawing and donating effects, respectively. This contrasts with the target compound’s dioxopyrrole, which is purely electron-withdrawing.

Spectral and Analytical Data

Target Compound (Theoretical Predictions):

- ¹³C NMR : Peaks near 164–170 ppm (ester/dioxopyrrole carbonyls), 120–150 ppm (aromatic carbons).

- MS : Expected molecular ion at m/z 271 (M⁺).

Compound 7c (Experimental Data from ):

- ¹³C NMR : 164.12 ppm (ester carbonyl), 148.70 ppm (aromatic carbons adjacent to substituents).

- MS : m/z 362 (M⁺).

Comparison :

- The higher molecular weight and nitrogen content of 7c result in distinct spectral profiles. Its cyano group likely contributes to stronger deshielding in NMR compared to the dioxopyrrole in the target compound.

Reactivity and Stability

Target Compound :

- The dioxopyrrole group may undergo nucleophilic attack at the carbonyl positions, enabling derivatization.

- Susceptible to hydrolysis of the ester under acidic/basic conditions.

- Compound 7c: The cyano group facilitates nitrile-based reactions (e.g., reduction to amines). The aminophenyl substituent can participate in diazotization or coupling reactions.

Key Insight: While both compounds are ester-functionalized, 7c’s aminophenyl group broadens its reactivity scope, whereas the target compound’s dioxopyrrole limits reactivity to carbonyl-specific transformations.

Q & A

Q. What are the optimal synthetic routes for methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate?

The compound can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization strategies. For example, benzofuran intermediates are often functionalized using NaH in THF to activate phenolic hydroxyl groups, followed by alkylation or acylation steps to introduce the dioxopyrrolidinyl moiety. Purification typically involves column chromatography with silica gel and characterization via NMR and HRMS .

Q. How should researchers characterize this compound spectroscopically?

Standard characterization includes NMR (300–500 MHz in DMSO-) to identify proton environments, such as aromatic protons (δ 6.32–7.57 ppm) and ester methyl groups (δ 1.32–4.27 ppm). HRMS confirms the molecular ion ([M+1]), while FTIR identifies carbonyl stretches (C=O at ~1700 cm) and pyrrolidinone vibrations. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What solvent systems are compatible with this compound for reactivity studies?

The compound is stable in polar aprotic solvents like THF, DMF, and DMSO. However, protic solvents (e.g., methanol) may hydrolyze the ester group under basic conditions. Stabilizers like BHT (0.015–0.04%) are recommended for long-term storage in ethers or chlorinated solvents .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the dioxopyrrolidinyl group?

DFT studies reveal that electron-withdrawing groups (e.g., nitro or carbonyl) on the benzofuran ring increase the electrophilicity of the pyrrolidinone moiety, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Computational modeling (B3LYP/6-31G*) can predict regioselectivity in cross-coupling or cycloaddition reactions .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Discrepancies in NMR splitting patterns may arise from dynamic processes like keto-enol tautomerism in the dioxopyrrolidinyl group. Variable-temperature NMR (VT-NMR) experiments between 25°C and 100°C can identify such equilibria. For ambiguous HRMS peaks, isotopic labeling (e.g., -methyl ester) or tandem MS/MS fragmentation clarifies structural assignments .

Q. What strategies mitigate side reactions during functionalization of the benzofuran core?

Competitive pathways, such as over-alkylation or ring-opening, can be minimized by:

- Using bulky bases (e.g., LDA) to deprotonate phenolic OH groups selectively.

- Employing low temperatures (−78°C to 0°C) to control reaction kinetics.

- Introducing protecting groups (e.g., benzyl ethers) for sensitive functionalities .

Q. How does the compound behave under oxidative or reductive conditions?

The dioxopyrrolidinyl group is redox-active:

- Oxidation : Forms quinone derivatives via radical intermediates (observed in ESR studies).

- Reduction : The pyrrolidinone ring undergoes hydrogenation to yield a dihydrofuran derivative. Controlled-potential electrolysis or catalytic hydrogenation (Pd/C, H) are effective for targeted transformations .

Environmental and Stability Considerations

Q. What experimental designs assess the environmental fate of this compound?

Long-term studies should evaluate:

Q. How does pH affect the compound’s stability in aqueous systems?

The ester group hydrolyzes rapidly under alkaline conditions (pH > 10), forming a carboxylic acid derivative. Acidic conditions (pH < 3) protonate the pyrrolidinone oxygen, reducing its reactivity. Buffered solutions (pH 5–7) in deionized water at 25°C provide optimal stability for >6 months .

Applications in Complex Synthesis

Q. Can this compound serve as a ligand in coordination chemistry?

The carbonyl and pyrrolidinone groups act as bidentate ligands for transition metals (e.g., Cu, Fe). Coordination complexes are characterized by shifts in FTIR carbonyl stretches (~50 cm bathochromic) and UV-Vis absorption bands (d-d transitions). Applications include catalytic oxidation or asymmetric synthesis .

Q. What methodologies enable its use in multicomponent reactions (MCRs)?

The compound participates in Ugi- and Passerini-type MCRs via its ester and amide functionalities. For example, reacting with aldehydes, amines, and isocyanides yields polycyclic lactams. Optimize yields by microwave-assisted synthesis (100°C, 30 min) and Sc(OTf) catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.